N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF2N4O3S/c19-10-4-6-11(7-5-10)23-14(26)9-29-18-25-24-15(28-18)8-22-17(27)16-12(20)2-1-3-13(16)21/h1-7H,8-9H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKLBUDIXKVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by oxidation.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenylamine reacts with an activated ester or acyl chloride.
Thioether Formation: The thioether linkage is formed by reacting the oxadiazole intermediate with a thiol derivative.
Final Coupling: The final step involves coupling the oxadiazole-thioether intermediate with 2,6-difluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole moieties. For instance, derivatives of oxadiazoles have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption and induction of apoptosis .
Case Study:
A study assessed the anticancer activity of similar oxadiazole-linked compounds against multiple cancer cell lines following National Cancer Institute protocols. Compounds with structural similarities showed promising results, indicating that N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide could exhibit comparable efficacy .
Potential Therapeutic Uses
Given its structural features and biological activities, this compound may have applications in:
- Cancer Therapy : As a potential lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth.
- Infectious Diseases : As an antimicrobial agent that could be further optimized for treating bacterial infections.
- Drug Design : Its unique structure makes it a candidate for modification to enhance potency and selectivity for various biological targets.
Mechanism of Action
The mechanism of action of N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and bromophenyl group may facilitate binding to active sites, while the difluorobenzamide moiety could enhance the compound’s stability and bioavailability. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in FtsZ Inhibition
The 2,6-difluorobenzamide scaffold is a critical pharmacophore in non-peptide FtsZ inhibitors, which disrupt bacterial cell division. Key analogues include:
The target compound differs from I3 in its substitution pattern: the oxadiazole-thioether linkage (vs. methoxy in I3) may enhance lipophilicity and membrane permeability. However, the absence of a 5-oxo group in the oxadiazole ring (present in I3) could reduce GTPase inhibitory activity .
Antimicrobial Oxadiazole Derivatives
Oxadiazole-thioether hybrids demonstrate broad-spectrum antimicrobial activity. Notable examples include:
The target compound replaces the benzofuran group (in 2a/2b) with a 4-bromophenylacetamide moiety. This substitution may shift selectivity toward Gram-positive bacteria due to increased steric bulk and halogen-mediated hydrophobic interactions .
Benzamide-Based Insect Growth Regulators
The 2,6-difluorobenzamide motif is also prevalent in chitin synthesis inhibitors (CSIs):
Unlike teflubenzuron and hexaflumuron, the target compound lacks a urea linker, suggesting divergent biological targets. Its oxadiazole-thioether group may favor protein binding over carbohydrate enzyme inhibition .
Biological Activity
N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound has a complex structure characterized by the following components:
- Oxadiazole moiety : Contributes to its biological activity.
- Bromophenyl group : Potentially enhances the compound's interaction with biological targets.
- Difluorobenzamide : May influence the lipophilicity and metabolic stability.
The molecular formula is , with a molecular weight of 467.33 g/mol.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- IC50 Values : Compounds in this class show IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
- Mechanism of Action : The antitumor effect is primarily attributed to the induction of apoptosis in cancer cells through interactions with key proteins involved in cell survival pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Assays : Studies indicate that derivatives exhibit antimicrobial activity comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups significantly enhances this activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents on the Oxadiazole Ring : Modifications at specific positions can enhance cytotoxicity and selectivity against cancer cells.
- Bromophenyl Group Influence : The presence of bromine in the phenyl ring appears to improve binding affinity to target proteins involved in tumor growth .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of oxadiazole derivatives and tested their efficacy against A431 and Jurkat cell lines. The results highlighted that modifications on the oxadiazole ring significantly influenced apoptotic pathways, leading to enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Properties
In another investigation, various derivatives were assessed for their antibacterial effects against Gram-positive and Gram-negative bacteria. Results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to new antibiotic candidates .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-((5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Thioether Formation : Reacting 2-((4-bromophenyl)amino)-2-oxoethyl mercaptan with a 1,3,4-oxadiazole precursor (e.g., 5-chloromethyl-1,3,4-oxadiazole) under basic conditions (e.g., K₂CO₃) in polar solvents like DMF or acetonitrile .
Amide Coupling : Introducing the 2,6-difluorobenzamide moiety via coupling agents such as EDCI/HOBt or DCC in anhydrous dichloromethane .
- Purification : Chromatography (silica gel) or recrystallization from ethanol/water mixtures is used to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 4-bromophenyl, difluorobenzamide) and thioether linkages. ¹⁹F NMR resolves fluorine environments .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations .
Q. What are the primary functional groups influencing reactivity?
- Answer :
- Oxadiazole Ring : Prone to nucleophilic substitution at the methyl position, enabling further derivatization .
- Amide Bonds : Susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous synthesis environments .
- Thioether Linkage : Oxidizable to sulfoxides/sulfones, which may alter biological activity .
Advanced Research Questions
Q. How can conflicting NMR data for thioether intermediates be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic rotational barriers in thioether conformers .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., oxadiazole methyl vs. benzamide protons) .
- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies optimize yield in the amide coupling step?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in inert atmospheres .
- Solvent Optimization : Anhydrous DMF or THF minimizes side reactions like hydrolysis .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hrs conventionally) .
Q. How does the 4-bromophenyl group impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace bromine with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess potency changes .
- Molecular Docking : Simulates interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock .
- In Vitro Assays : Test antimicrobial (MIC against S. aureus) or anticancer (IC₅₀ in MCF-7 cells) activity to correlate substituent effects .
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., oxadiazole ring) prone to metabolic oxidation .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and logP values .
- In Silico Metabolite Prediction : Software (e.g., Meteor) simulates Phase I/II metabolism pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
